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molecular formula C14H19NO2S B8558443 1-Propanone, 1-(4-mercaptophenyl)-2-methyl-2-(4-morpholinyl)- CAS No. 88324-59-8

1-Propanone, 1-(4-mercaptophenyl)-2-methyl-2-(4-morpholinyl)-

Cat. No. B8558443
M. Wt: 265.37 g/mol
InChI Key: HZKOLJKEGWJTOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04582862

Procedure details

451 g of hydrated sodium sulfide (Na2S content 32-38%≈2 mols) are suspended in 800 ml of N-methyl-2-pyrrolidone and 400 ml of toluene and the mixture is warmed to 130°. Approx. 290 ml of water are removed in a water separator, and the toluene is then removed by distillation. 100 g (0.37 mol) of 1-(4-chlorophenyl)-2-methyl-2-morpholinopropan-1-one are introduced into the warm solution in portions, and the suspension is heated at 140° for 12 hours. After cooling, the pH of the reaction mixture is adjusted to 6 by adding 6N HCl, and the solution is freed from H2S. The solution is then diluted with 1 liter of water and extracted with diethyl ether. The ether extracts are extracted by shaking several times with 20% sodium hydroxide solution, and the combined aqueous alkaline extracts are neutralised with 6N HCl and extracted by shaking with diethyl ether. The ether extracts are dried over MgSO4 and concentrated. The oil which remains is crystallised from cyclohexane. Melting point 68°-69° C. (Compound No. 22).
[Compound]
Name
hydrated sodium sulfide
Quantity
451 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
800 mL
Type
solvent
Reaction Step Six
Name
Quantity
1 L
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C1(C)C=CC=CC=1.Cl[C:9]1[CH:14]=[CH:13][C:12]([C:15](=[O:25])[C:16]([CH3:24])([N:18]2[CH2:23][CH2:22][O:21][CH2:20][CH2:19]2)[CH3:17])=[CH:11][CH:10]=1.Cl.[SH2:27]>CN1CCCC1=O.O>[SH:27][C:9]1[CH:14]=[CH:13][C:12]([C:15](=[O:25])[C:16]([CH3:24])([N:18]2[CH2:23][CH2:22][O:21][CH2:20][CH2:19]2)[CH3:17])=[CH:11][CH:10]=1

Inputs

Step One
Name
hydrated sodium sulfide
Quantity
451 g
Type
reactant
Smiles
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(C(C)(N1CCOCC1)C)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S
Step Six
Name
Quantity
800 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Seven
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
by shaking several times with 20% sodium hydroxide solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Approx. 290 ml of water are removed in a water separator
CUSTOM
Type
CUSTOM
Details
the toluene is then removed by distillation
TEMPERATURE
Type
TEMPERATURE
Details
the suspension is heated at 140° for 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The ether extracts are extracted
EXTRACTION
Type
EXTRACTION
Details
extracted
STIRRING
Type
STIRRING
Details
by shaking with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether extracts are dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The oil which remains is crystallised from cyclohexane

Outcomes

Product
Name
Type
Smiles
SC1=CC=C(C=C1)C(C(C)(N1CCOCC1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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